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molecular formula C12H11Cl B8809003 1-(1-Chloroethyl)naphthalene CAS No. 62094-18-2

1-(1-Chloroethyl)naphthalene

Cat. No. B8809003
M. Wt: 190.67 g/mol
InChI Key: LVZBNQAITQCBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05151526

Procedure details

A solution of 1-(1-naphthalyl)ethanol (6.34 g, 38.8 mmol) and thionyl chloride (5.37 ml, 73.6 mmol) in 65 ml of toluene was refluxed for 4 hours. The reaction mixture was evaporated to give the residue as an oil. The residue was dissolved in 150 ml of ethyl acetate, washed successively with 50 ml of water, 50 ml of saturated sodium bicarbonate and 50 ml of brine, and dried over sodium sulfate. The solvent was removed in vacuo to give 3(6.83 g, 97%) as an oil.
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11](O)[CH3:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[C:1]1([CH:11]([Cl:16])[CH3:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
6.34 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(C)O
Name
Quantity
5.37 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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